molecular formula C6H3Cl3O3S B1360072 2,4,5-Trichlorobenzenesulfonic acid CAS No. 6378-25-2

2,4,5-Trichlorobenzenesulfonic acid

Cat. No.: B1360072
CAS No.: 6378-25-2
M. Wt: 261.5 g/mol
InChI Key: LEDKKDPOPIKMSZ-UHFFFAOYSA-N
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Description

2,4,5-Trichlorobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H3Cl3O3S. It is characterized by the presence of three chlorine atoms and a sulfonic acid group attached to a benzene ring. This compound is known for its applications in various chemical processes and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,5-Trichlorobenzenesulfonic acid can be synthesized through the sulfonation of 2,4,5-trichlorobenzene. The reaction typically involves the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trichlorobenzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Reduction Reactions: The sulfonic acid group can be reduced to a sulfonate or sulfinate group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives with higher oxidation states.

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Major Products Formed:

    Substitution Products: Various substituted derivatives of this compound.

    Reduction Products: Sulfonate or sulfinate derivatives.

    Oxidation Products: Higher oxidation state sulfonic acid derivatives.

Scientific Research Applications

2,4,5-Trichlorobenzenesulfonic acid finds applications in several scientific research fields, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,5-trichlorobenzenesulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The chlorine atoms on the benzene ring can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • 2,4,6-Trichlorobenzenesulfonic acid
  • 2,4-Dichlorobenzenesulfonic acid
  • 3,4,5-Trichlorobenzenesulfonic acid

Comparison: 2,4,5-Trichlorobenzenesulfonic acid is unique due to the specific positioning of its chlorine atoms and sulfonic acid group. This unique arrangement imparts distinct chemical and biological properties compared to its analogs. For example, the reactivity and binding affinity of this compound can differ significantly from those of 2,4,6-trichlorobenzenesulfonic acid due to steric and electronic effects.

Properties

IUPAC Name

2,4,5-trichlorobenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl3O3S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDKKDPOPIKMSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2045072
Record name 2,4,5-Trichlorobenzenesulfonic acid
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Molecular Weight

261.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6378-25-2
Record name 2,4,5-Trichlorobenzenesulfonic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trichlorobenzenesulphonic acid
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Record name 2,4,5-Trichlorobenzenesulfonic acid
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Record name 2,4,5-trichlorobenzenesulphonic acid
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Record name 2,4,5-TRICHLOROBENZENESULPHONIC ACID
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Synthesis routes and methods I

Procedure details

119 g (1.0 mol) of technical grade chlorosulfonic acid were added dropwise, under stirring, to 218 g (1.2 mol) of technical grade 90% strength 1,2,4-trichlorobenzene over a period of time of about one hour. The reaction was permitted to proceed at 150° to 160° C. for three hours. During the reaction a slow stream of dried air or dried carbon dioxide was passed through the reaction mixture. The resulting hydrogen chloride of reaction was transferred with the gas stream into a receiving flask containing water. The hydrochloric acid trapped in the receiving flask constituted about 96% of theoretical. The reaction mixture, after being cooled to 120° C., was mixed with 200 ml of water. Steam was then charged therein to remove excess trichlorobenzene. 37 g (0.2 mol) of trichlorobenzene were recovered. Water was added to the reaction mixture to provide a total volume of 700 g which was then titrated with sodium hydroxide solution.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2,4,5-Trichlorobenzenesulfonic acid contribute to the production of conductive polypyrrole?

A1: this compound acts as a reagent in creating the oxidizing agent/dopant solution crucial for polypyrrole synthesis []. The abstract describes reacting this compound with a basic metal carboxylate (like basic iron acetate) to form a metal sulfonate solution. This solution then acts as both an oxidizing agent, facilitating the polymerization of pyrrole, and a dopant, contributing to the electrical conductivity of the resulting polypyrrole.

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